
Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C8H13Cl3O2. It is an ester derived from butyric acid and 2,2,2-trichloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester typically involves the esterification of butyric acid with 2,2,2-trichloroethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Butyric acid+2,2,2-trichloroethanol→Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester+Water
Industrial Production Methods: In industrial settings, the production of this ester may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield.
Types of Reactions:
Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of butyric acid and 2,2,2-trichloroethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, catalysts like pyridine.
Major Products Formed:
Hydrolysis: Butyric acid and 2,2,2-trichloroethanol.
Reduction: 2-ethylbutanol and 2,2,2-trichloroethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Chemistry:
- Used as a reagent in organic synthesis for the protection of hydroxyl and amino groups.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in biochemical research to study enzyme-catalyzed reactions involving esters.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry:
- Applied in the production of fragrances and flavors due to its ester functionality.
- Used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester involves its hydrolysis to release butyric acid and 2,2,2-trichloroethanol. The butyric acid can then participate in various biochemical pathways, while 2,2,2-trichloroethanol can act as a solvent or reactant in further chemical reactions.
Comparison with Similar Compounds
Butyric acid, 2-ethyl-, ethyl ester: Similar ester but with ethyl group instead of 2,2,2-trichloroethyl group.
Butyric acid, 2-methyl-, ethyl ester: Another ester with a methyl group on the butyric acid and an ethyl ester group.
Uniqueness: Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming stable intermediates in chemical reactions.
This comprehensive overview highlights the significance of this compound in various fields and its unique chemical properties
Properties
CAS No. |
4189-10-0 |
|---|---|
Molecular Formula |
C8H13Cl3O2 |
Molecular Weight |
247.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 2-ethylbutanoate |
InChI |
InChI=1S/C8H13Cl3O2/c1-3-6(4-2)7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3 |
InChI Key |
AFGFYWOVFUGCLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
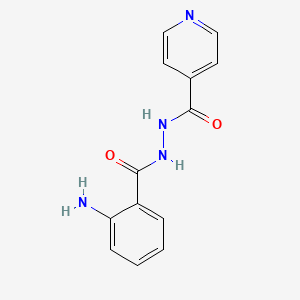
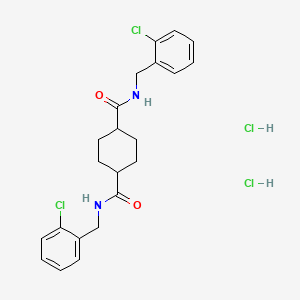
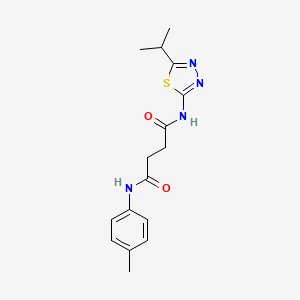
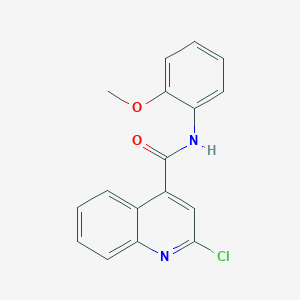


![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)
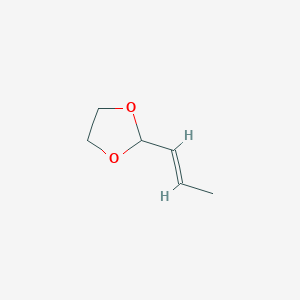

![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)

![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)
